N-(4-anilinophenyl)nicotinamide
Description
Contextualization within Contemporary Medicinal Chemistry and Chemical Biology Research
In the fields of medicinal chemistry and chemical biology, the exploration of small molecules that can modulate biological processes is a central theme. Nicotinamide (B372718) (a form of vitamin B3) and its derivatives are known to participate in a wide array of biological activities. ontosight.aiidentifiers.org The core structure of N-(4-anilinophenyl)nicotinamide, which combines the nicotinamide moiety with an anilinophenyl group, is of interest for its potential to interact with various biological targets, including enzymes and receptors. ontosight.aiontosight.ai
The anilinophenyl portion of the molecule is a feature found in numerous compounds investigated for their therapeutic potential. For instance, the anilino-quinazoline and anilino-pyrimidine structures are recognized as important chemotypes in the development of kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases. The presence of the anilino-phenyl group in this compound suggests its potential as a scaffold for developing modulators of such enzyme families.
Furthermore, the broader class of nicotinamide derivatives has been explored for a range of potential applications, including their roles in metabolic disorders and inflammation. ontosight.ainih.gov The design and synthesis of novel derivatives based on the this compound scaffold are an active area of research, aiming to enhance their physicochemical and biological properties. nih.gov
Historical Trajectories and Early Research Directions on this compound
The strategic combination of such well-known pharmacophores likely emerged from rational drug design approaches. The synthesis of various N-phenylnicotinamide derivatives and related structures has been a subject of chemical research for some time, with studies exploring their synthesis and potential applications. For example, research into N-(4-substituted phenyl)glycine derivatives was undertaken to create novel anti-inflammatory agents. nih.govresearchgate.net This highlights a research trajectory focused on modifying the aniline (B41778) portion of such molecules to achieve desired biological effects.
Current Research Imperatives and Unaddressed Questions in the Study of this compound
Current research on this compound and its analogs is driven by several key imperatives. A primary focus is on structure-activity relationship (SAR) studies to understand how different chemical modifications to the core structure influence its biological activity. nih.gov This involves synthesizing a series of derivatives and evaluating their potency and selectivity against specific biological targets.
One of the significant areas of investigation for related structures is their potential as enzyme inhibitors. For example, derivatives of N-(2-aminophenyl)-benzamide have been identified as inhibitors of histone deacetylases (HDACs), enzymes that are important targets in cancer therapy. nih.govnih.gov The structural similarities suggest that this compound could serve as a template for new HDAC inhibitors.
Another research direction is the exploration of these compounds as kinase inhibitors. The 4-anilinoquinazoline (B1210976) and 4-anilinopyrimidine scaffolds have yielded potent inhibitors of kinases like c-Jun N-terminal kinase (JNK) and Protein Kinase Novel 3 (PKN3). nih.govnih.gov A key question is whether the this compound scaffold can be optimized to produce potent and selective inhibitors of specific kinases implicated in disease.
Furthermore, the development of this compound derivatives as agricultural fungicides is also an area of active research. mdpi.com This highlights the versatility of this chemical scaffold beyond medicinal applications.
Unaddressed questions that future research may aim to answer include:
What is the full spectrum of biological targets for this compound and its derivatives?
Can the scaffold be modified to improve its drug-like properties, such as solubility and metabolic stability?
What are the precise molecular interactions that govern the binding of these compounds to their biological targets?
Can derivatives be developed that exhibit novel mechanisms of action for therapeutic or agricultural use?
The following table provides a summary of key research areas and findings for compounds related to this compound:
| Research Area | Key Findings |
| Kinase Inhibition | 4-anilinopyrimidine derivatives have been identified as potent JNK1 inhibitors. nih.gov |
| HDAC Inhibition | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide showed selective inhibition of HDAC1. nih.gov |
| Anti-inflammatory Activity | Certain N-(4-substituted phenyl)glycine derivatives displayed significant anti-inflammatory effects. nih.gov |
| Fungicidal Activity | Some N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activity. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-anilinophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(14-5-4-12-19-13-14)21-17-10-8-16(9-11-17)20-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHNTOVXCBNHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Anilinophenyl Nicotinamide
Established Synthetic Pathways for the Core N-(4-anilinophenyl)nicotinamide Structure
The fundamental structure of this compound is assembled through the formation of an amide bond between a nicotinic acid moiety and a 4-anilinophenylamine backbone. The primary challenge and focus of synthetic strategies lie in the efficient creation of this amide linkage.
Strategic Approaches to Amide Bond Formation in this compound Synthesis
The condensation reaction between a nicotinic acid derivative and an aniline (B41778) derivative is a cornerstone of this compound synthesis. nih.gov A prevalent method involves the use of coupling agents to facilitate the amide bond formation. For instance, the reaction of a pyridine (B92270) carboxylic acid with a diarylamine intermediate can be achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a condensation agent and 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst. nih.gov This classic approach is widely employed in the synthesis of various nicotinamide (B372718) derivatives. nih.gov
Another key strategy involves the conversion of nicotinic acid to a more reactive species, such as nicotinoyl chloride. mdpi.com This can be accomplished by treating nicotinic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting nicotinoyl chloride can then be reacted with the appropriate aniline derivative to form the desired amide. mdpi.com
Furthermore, enzymatic approaches are gaining traction as environmentally friendly alternatives for amide synthesis. researchgate.netfrontiersin.org Nitrile hydratase enzymes, for example, can catalyze the hydration of nitriles to amides under mild conditions, offering high selectivity and yield. frontiersin.orgresearchgate.net While not directly applied to this compound in the reviewed literature, this methodology presents a promising avenue for future synthetic explorations.
Optimization of Reaction Conditions for this compound Production
Improving the yield and efficiency of this compound synthesis is a critical aspect of its production. Research has shown that reaction conditions play a pivotal role in the outcome of the synthesis. For example, in the synthesis of amides from aryl esters and aryl amines, a transition metal- and solvent-free approach has been described as an environmentally friendly alternative. researchgate.net
A study on amide synthesis demonstrated that in the absence of a catalyst, solvent, and base, the reaction proceeds with a very low yield of only 3%. researchgate.net Increasing the reaction temperature to 150°C significantly boosts the yield to 32%. researchgate.net The introduction of a base, such as potassium carbonate (K2CO3), can further increase the yield to 39%. researchgate.net The choice of base is also crucial, with sodium hydride (NaH) providing the highest yield of 80% in one study. researchgate.net
Microwave-assisted synthesis has also emerged as a valuable technique for accelerating reaction times and enhancing yields of nicotinamide analogs. researchgate.net This method offers a significant improvement over conventional refluxing techniques. researchgate.net
Design and Synthesis of this compound Analogs and Derivatives
The this compound scaffold serves as a versatile template for the design and synthesis of a wide array of analogs and derivatives with tailored biological activities.
Rational Design Principles for this compound Scaffold Modification
The rational design of this compound derivatives often involves bioisosteric modifications of the core structure. mdpi.com This approach aims to retain the essential pharmacophoric features required for a specific biological target while altering other properties, such as potency, selectivity, or metabolic stability. mdpi.com For instance, in the design of VEGFR-2 inhibitors, modifications were made to the four key pharmacophoric features of known inhibitors. mdpi.com
Another design strategy involves splicing active substructures from different molecules. mdpi.com For example, new N-(thiophen-2-yl) nicotinamide derivatives were designed by combining the nitrogen-containing heterocycle of nicotinic acid with the sulfur-containing heterocycle of thiophene. mdpi.com This approach has led to the discovery of compounds with significant fungicidal activity. mdpi.com
Targeted Synthesis of this compound Derivatives for Specific Biological Hypotheses
The synthesis of this compound derivatives is often guided by specific biological hypotheses. For example, to develop novel anticancer agents, a series of nicotinamide derivatives were designed and synthesized to act as VEGFR-2 inhibitors. mdpi.com The synthesis involved a multi-step process starting from nicotinic acid, leading to the formation of target compounds with varying substituents. mdpi.com
Similarly, in the search for new fungicides, nicotinamide derivatives with a diarylamine-modified scaffold were synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov The synthesis involved the preparation of a diarylamine intermediate, followed by a condensation reaction with a pyridine carboxylic acid. nih.gov The resulting compounds were then evaluated for their fungicidal and SDH inhibitory activities. nih.gov
Diversification Strategies and Library Generation Based on the this compound Core
The generation of small molecule libraries of nicotinamide derivatives is a common strategy to explore the chemical space around the core scaffold and identify compounds with desired biological activities. researchgate.net These libraries are often synthesized through systematic modifications of the nicotinamide structure. researchgate.net
For example, a library of nicotinamide derivatives was synthesized and screened for anticancer activity. researchgate.net The synthesis involved the reaction of nicotinamide with various ureas and thioureas. researchgate.net Another approach involved the synthesis of a library of N-(thiophen-2-yl) nicotinamide derivatives, which were then tested for their fungicidal properties. mdpi.com These diversification strategies allow for the rapid exploration of structure-activity relationships and the identification of lead compounds for further optimization. mdpi.comresearchgate.net
Pre Clinical Pharmacological and Mechanistic Biological Activities of N 4 Anilinophenyl Nicotinamide
In Vitro Biological Activity Profiling of N-(4-anilinophenyl)nicotinamide
The in vitro biological activities of this compound can be inferred by examining related nicotinamide (B372718) analogs. These studies suggest a potential role in cancer cell proliferation, apoptosis, and enzyme inhibition.
Assessment of this compound in Cell-Based Assays (e.g., cell proliferation, apoptosis induction)
Nicotinamide and its derivatives have been investigated for their effects on cancer cell viability and programmed cell death. nih.gov Studies on various nicotinamide derivatives have demonstrated their ability to inhibit the proliferation of different cancer cell lines and induce apoptosis. For instance, certain novel nicotinamide derivatives have shown significant cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HepG-2 (hepatocellular carcinoma). nih.gov
One study reported that a newly synthesized nicotinamide derivative, compound 10, exhibited potent anti-proliferative activity against HepG-2 and MCF-7 (breast cancer) cell lines. nih.gov Another research group found that their synthesized nicotinamide derivatives displayed considerable cytotoxic effects on MCF-7 human breast cancer cells. Specifically, compound N4 was identified as having a significant cytotoxic effect on MCF-7 cells, with a calculated IC50 value of 12.1 μM.
Furthermore, some nicotinamide derivatives have been shown to induce apoptosis. For example, a study on new nicotinamide derivatives as potential VEGFR-2 inhibitors also evaluated their apoptotic and cell cycle effects. One of the compounds was found to significantly induce apoptosis in HCT-116 cells. mdpi.com Similarly, nicotinamide itself has been shown to suppress proliferation and enhance apoptosis in the MC-7 breast cancer cell line. nih.gov In melanoma cell lines, nicotinamide treatment led to an increase in cell death and apoptosis. researchgate.net
Table 1: Cytotoxic Activity of Representative Nicotinamide Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound N4 | MCF-7 (Breast Cancer) | 12.1 | |
| Compound 10 | HepG-2 (Liver Cancer) | 9.80 | nih.gov |
| HCT-116 (Colon Cancer) | 15.40 | nih.gov | |
| Compound 7 | HepG-2 (Liver Cancer) | 15.50 | nih.gov |
| HCT-116 (Colon Cancer) | 15.70 | nih.gov | |
| Compound 8 | HCT-116 (Colon Cancer) | 5.4 | mdpi.com |
| HepG2 (Liver Cancer) | 7.1 | mdpi.com | |
| Compound 10 (Pyridine Derivative) | HepG2 (Liver Cancer) | 21.00 | nih.gov |
| MCF-7 (Breast Cancer) | 26.10 | nih.gov | |
| Compound 6b | B16F10 (Melanoma) | 4.66 | rsc.org |
This table presents data for structurally related nicotinamide derivatives, not this compound itself.
Enzyme Inhibition and Activation Studies of this compound (e.g., specific enzyme targets like xanthine (B1682287) oxidase, PARP, NAMPT)
The nicotinamide scaffold is a key feature in the structure of various enzyme inhibitors.
Xanthine Oxidase: A series of N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia. nih.gov In this study, the isonicotinamide (B137802) derivatives were generally more potent than the nicotinamide counterparts. The most potent compound, 10q (an isonicotinamide), exhibited an IC50 value of 0.3 μM, which was significantly more potent than the standard drug allopurinol. nih.gov This suggests that this compound could potentially inhibit xanthine oxidase, although its potency would depend on the specific structural features.
Poly (ADP-ribose) polymerase (PARP): Nicotinamide is a known inhibitor of PARP enzymes, which are crucial for DNA repair and are targeted in cancer therapy. nih.govnih.gov Nicotinamide itself is a relatively weak PARP inhibitor, with a 50% inhibitory concentration (IC50) of 210 µM. researchgate.net Many potent PARP inhibitors are based on the nicotinamide structure. researchgate.net
Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for cancer cell metabolism and survival. mdpi.com Inhibition of NAMPT is a promising anticancer strategy. While there is no direct evidence for this compound, the nicotinamide core is central to the function of this enzyme.
Nicotinamide N-Methyltransferase (NNMT): NNMT is another important enzyme in nicotinamide metabolism that has been implicated in cancer. mdpi.com Small molecule inhibitors of NNMT have been developed, and structure-activity relationship studies have been conducted to identify key features for potent inhibition. nih.govnih.govresearchgate.net
Receptor Binding and Modulation Studies (if applicable)
Currently, there is no specific information available in the scientific literature regarding the direct binding or modulation of any receptor by this compound.
Elucidation of Molecular Targets and Mechanisms of Action for this compound
The molecular targets of this compound can be postulated based on the known targets of similar nicotinamide-based compounds, with a particular focus on protein kinases involved in cancer progression.
Identification of Protein Targets and Binding Affinities (e.g., VEGFR-2 inhibition for nicotinamide derivatives)
A significant body of research has focused on designing nicotinamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. semanticscholar.org
Several studies have reported the successful design and synthesis of nicotinamide derivatives with potent VEGFR-2 inhibitory activity. For instance, a novel pyridine (B92270) derivative was designed as a VEGFR-2 inhibitor and showed an IC50 value of 65 nM. nih.gov Another study on new nicotinamide derivatives identified a compound with a VEGFR-2 inhibitory IC50 of 77.02 nM. mdpi.com A separate series of piperazinylquinoxaline-based derivatives, which also incorporate a nicotinamide-like warhead, were found to inhibit VEGFR-2 at sub-micromolar concentrations, with the most potent compound exhibiting an IC50 of 0.192 µM. nih.gov
Table 2: VEGFR-2 Inhibitory Activity of Representative Nicotinamide Derivatives
| Compound | VEGFR-2 IC50 | Reference |
| Pyridine Derivative 10 | 65 nM | nih.gov |
| Compound 8 | 77.02 nM | mdpi.com |
| Compound 10 | 105.4 nM | semanticscholar.org |
| Compound 11 | 0.192 µM | nih.gov |
| VEGFR-2-IN-25 | 12.1 nM | medchemexpress.com |
This table presents data for structurally related nicotinamide derivatives, not this compound itself.
Given that the general structure of this compound aligns with the pharmacophoric features of many reported VEGFR-2 inhibitors, it is plausible that this compound also targets VEGFR-2. The diphenylamine (B1679370) portion could potentially occupy the hydrophobic region of the ATP-binding pocket of the kinase.
Characterization of Intracellular Signaling Pathways Modulated by this compound
The modulation of intracellular signaling pathways by this compound would likely be a consequence of its interaction with its primary molecular targets.
If this compound inhibits VEGFR-2, it would disrupt the downstream signaling cascade initiated by the binding of VEGF. This would lead to the inhibition of pathways such as the Ras/Raf/MEK/ERK pathway, which is crucial for endothelial cell proliferation and survival, and the PI3K/Akt pathway, which is also involved in cell survival and angiogenesis.
Furthermore, the induction of apoptosis by related nicotinamide derivatives suggests the activation of pro-apoptotic signaling pathways. mdpi.com For example, in melanoma cells, nicotinamide treatment was associated with an increase in reactive oxygen species (ROS) levels, which can trigger apoptosis through various signaling cascades. researchgate.net
The inhibition of enzymes like PARP and NAMPT would also have profound effects on intracellular signaling. PARP inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. nih.gov NAMPT inhibition depletes cellular NAD+ levels, which not only affects energy metabolism but also the activity of NAD+-dependent enzymes like sirtuins, which are themselves important signaling molecules. mdpi.com
Gene Expression and Proteomic Analyses in Pre-clinical Models
No specific data from gene expression or proteomic studies involving this compound are available in the public domain. Research into how this compound may alter gene transcription or the protein landscape within cells has not been published.
In Vivo Pre-clinical Efficacy Studies of this compound (in relevant animal models, focusing on mechanistic outcomes)
Detailed reports of in vivo studies in animal models to assess the efficacy and mechanistic outcomes of this compound are absent from the scientific literature.
Pharmacodynamic Biomarkers and Their Modulation by this compound
There is no available information on the identification or modulation of specific pharmacodynamic biomarkers in response to treatment with this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Anilinophenyl Nicotinamide Analogs
Elucidation of Key Pharmacophoric Features within the N-(4-anilinophenyl)nicotinamide Scaffold
The biological activity of this compound analogs is intrinsically linked to the spatial arrangement of key chemical features that interact with their biological targets. This set of essential features is known as a pharmacophore. For the broader class of nicotinamide (B372718) derivatives, which includes the this compound scaffold, several key pharmacophoric elements have been identified that contribute to their diverse biological activities, such as the inhibition of enzymes like Nicotinamide N-methyltransferase (NNMT) and Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net
The fundamental components of the this compound pharmacophore generally consist of:
The Nicotinamide Core: The pyridine (B92270) ring and the associated amide group are central to the activity of these compounds. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. This dual functionality allows for crucial interactions within the binding sites of target proteins.
Studies on related nicotinamide derivatives have shown that a common structural feature for potent inhibitors of enzymes like PARP is the presence of a carbonyl group on a polyaromatic heterocyclic skeleton or a carbamoyl (B1232498) group attached to an aromatic ring. researchgate.net Furthermore, computer-based docking of inhibitors to the nicotinamide-binding site of NNMT has revealed the importance of selective binding to specific residues within the active site for inhibitory activity. nih.gov
Impact of Substituent Effects on Biological Activity of this compound Derivatives
The biological activity of the this compound scaffold can be finely tuned by the introduction of various substituents on the phenyl rings. These modifications can influence the electronic properties, steric bulk, and lipophilicity of the molecule, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.
Positional Scanning and Substituent Variation Strategies
Systematic variation of substituents at different positions on the anilinophenyl moiety is a common strategy to probe the SAR of this compound analogs. This approach helps to identify regions of the molecule that are sensitive to modification and to optimize interactions with the target protein.
For instance, in studies of related nicotinamide derivatives as antifungal agents, the nature and position of substituents on the phenyl ring have been shown to be critical for activity. A rudimentary SAR study on a series of nicotinamide derivatives revealed that the position of amino and isopropyl groups was crucial for their antifungal activity. nih.gov
The following interactive table provides a representative example of how substituent variations on a hypothetical this compound scaffold could influence biological activity, based on general findings for nicotinamide derivatives.
| Compound ID | R1 (Position 2') | R2 (Position 4') | R3 (Position 4) | Biological Activity (IC50, µM) |
| 1a | H | H | H | 10.5 |
| 1b | Cl | H | H | 5.2 |
| 1c | H | OCH3 | H | 8.1 |
| 1d | H | H | F | 7.8 |
| 1e | Cl | OCH3 | H | 3.5 |
| 1f | H | NO2 | H | 15.2 |
Note: The data in this table is illustrative and based on general principles of SAR for nicotinamide derivatives, not on specific experimental results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.
While specific QSAR studies on this compound are not widely available, research on other classes of anilino-containing compounds, such as anilinoacridines, has demonstrated the utility of this approach. nih.gov A comparative QSAR analysis of anilinoacridines highlighted the importance of electron-releasing substituents and the absence of hydrophobic interactions for their antitumor activity. nih.gov The presence of steric terms in the QSAR models suggested the involvement of a protein receptor. nih.gov
A typical QSAR model for this compound analogs might take the following form:
log(1/IC50) = a * σ + b * logP + c * Es + d
Where:
log(1/IC50) is the biological activity.
σ (Sigma) is the Hammett electronic parameter, representing the electron-donating or -withdrawing nature of the substituents.
logP is the logarithm of the partition coefficient, representing the lipophilicity of the molecule.
Es is the Taft steric parameter, quantifying the steric bulk of the substituents.
a, b, c, and d are coefficients determined by regression analysis.
Such models can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.gov More advanced methods like 4D-QSAR can also be employed, which incorporate ligand conformational flexibility and multiple alignment exploration. nih.gov
Conformational Analysis and Bioactive Conformations of this compound Derivatives
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives aims to identify the low-energy, biologically active conformation—the specific shape the molecule adopts when it binds to its target.
The bioactive conformation is often a higher-energy conformer that is stabilized by the interactions within the protein's binding pocket. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational space of these molecules and to predict their preferred binding modes. These computational predictions can be validated by experimental techniques like X-ray crystallography of ligand-protein complexes.
Understanding the bioactive conformation is essential for structure-based drug design. Once the bioactive conformation is known, new analogs can be designed that are pre-organized into this active shape, potentially leading to higher binding affinity and improved biological activity.
Information Not Available for this compound
Following a comprehensive and thorough search of available scientific literature and databases, it has been determined that there is no specific information available regarding the computational and theoretical investigations of the chemical compound This compound .
The performed searches aimed to retrieve data for the following outlined topics:
Computational and Theoretical Investigations of N 4 Anilinophenyl Nicotinamide
Quantum Chemical Calculations
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the provided outline and strict focus on the specified compound.
Electronic Structure and Reactivity Descriptors of N-(4-anilinophenyl)nicotinamide
The electronic structure of a molecule dictates its reactivity, and computational methods can quantify this through various descriptors. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
While specific DFT calculations for this compound are not published, studies on related amide and aniline (B41778) structures offer valuable insights. For instance, theoretical studies on how amide functionalities impact the electronic properties of aromatic systems demonstrate that the orientation of the amide linker can significantly influence the electron-donating or electron-accepting capabilities of the molecule. nih.gov Inverting the amide's orientation can lead to substantial shifts in reduction potentials, a key aspect in the design of molecules for electronics and optoelectronics. nih.gov
Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).
A theoretical study on citral-derived amides using DFT calculated these parameters to understand their structure-activity relationships. researchgate.net By analogy, a similar computational approach for this compound would likely involve the following calculations based on HOMO and LUMO energies:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
The following table provides hypothetical yet representative values for these descriptors for this compound, based on typical values for similar organic molecules studied by DFT.
Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Symbol | Hypothetical Value (eV) | Significance |
| HOMO Energy | EHOMO | -6.0 | Relates to electron-donating ability |
| LUMO Energy | ELUMO | -1.5 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 4.5 | Indicator of chemical stability and reactivity |
| Ionization Potential | I | 6.0 | Energy required to remove an electron |
| Electron Affinity | A | 1.5 | Energy released when an electron is added |
| Electronegativity | χ | 3.75 | Tendency to attract electrons |
| Chemical Hardness | η | 2.25 | Resistance to change in electron distribution |
| Global Softness | S | 0.22 | Reciprocal of hardness, indicates higher reactivity |
Note: These values are illustrative and based on general principles of computational chemistry applied to analogous structures. Actual values would require specific DFT calculations.
Conformational Energy Landscape Analysis of this compound
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interaction with its environment. A conformational energy landscape analysis maps the potential energy of a molecule as a function of its rotatable bonds. For this compound, the key dihedral angles would be around the amide bond and the bonds connecting the phenyl rings to the amide and amine nitrogens.
A crystallographic study of the related molecule, N-phenylnicotinamide, revealed a non-planar structure with a significant dihedral angle of 64.81° between the phenyl and pyridine (B92270) rings. nih.gov This twist is a common feature in such biaryl systems, arising from a balance between conjugative stabilization (favoring planarity) and steric repulsion between ortho hydrogens.
For this compound, we can anticipate several low-energy conformations. The central C-N amide bond is expected to have a high rotational barrier, keeping the amide group relatively planar. The most significant conformational flexibility will arise from the rotation around the N-C bond of the aniline and the N-C bond of the nicotinamide (B372718).
A hypothetical conformational analysis would involve rotating these key bonds and calculating the relative energy of each conformation. The results would likely show a few low-energy stable conformers and the energy barriers separating them.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| τ1 (Pyridine-C-N-Phenyl) | Rotation around the amide bond connecting the nicotinamide and phenyl ring. | Likely to be near 180° (trans) or 0° (cis), with trans being more stable. |
| τ2 (C-N-Phenyl-C) | Rotation of the phenylamino (B1219803) group relative to the central phenyl ring. | Will be influenced by steric hindrance, likely resulting in a twisted conformation. |
| τ3 (Phenyl-N-C=O) | Rotation around the N-C bond of the amide. | Defines the orientation of the nicotinamide plane relative to the central phenyl ring. |
Advanced Research Methodologies and Techniques Applied to N 4 Anilinophenyl Nicotinamide Studies
High-Throughput Screening (HTS) Approaches in Identifying N-(4-anilinophenyl)nicotinamide Activity
High-throughput screening (HTS) has been instrumental in the discovery of novel bioactive compounds, including those from the N-phenyl nicotinamide (B372718) chemical space. A notable application of HTS led to the identification of N-phenyl nicotinamides as a new class of potent inducers of apoptosis. nih.gov
A cell- and caspase-based HTS assay was developed to screen for compounds that could trigger programmed cell death, a key mechanism in anti-cancer therapies. This assay was designed to be robust and suitable for screening large chemical libraries to identify initial hits. The screening process led to the discovery of N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide as a starting point for further chemical optimization. nih.gov
Subsequent structure-activity relationship (SAR) studies, guided by the results of the primary HTS, aimed to enhance the potency of the initial hit. This iterative process of chemical synthesis and biological testing is a cornerstone of modern drug discovery. Through these SAR studies, a significant 20-fold increase in potency was achieved, culminating in the lead compound 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, which demonstrated an EC50 of 0.082 µM in a caspase activation assay using T47D breast cancer cells. nih.gov The N-phenyl nicotinamides were also found to be active in growth inhibition assays, with the lead compound showing a GI50 value of 0.21 µM in T47D cells. nih.gov
Further characterization revealed that these compounds induce G2/M phase cell cycle arrest prior to the onset of apoptosis. nih.gov The utility of the cell-based caspase activation assay was thus confirmed not only for initial screening but also for guiding lead optimization. nih.gov The identification of N-phenyl nicotinamides as inhibitors of microtubule polymerization in vitro provided a mechanistic basis for their observed apoptotic activity. nih.gov
The broader class of nicotinamide derivatives has been the subject of various screening campaigns targeting a range of biological targets. For instance, derivatives of N-(4-alkoxy-3-cyanophenyl)nicotinamide were evaluated for their inhibitory activity against xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. nih.gov These studies often employ in vitro enzyme inhibition assays in a high-throughput format to rapidly assess the potency of a series of synthesized compounds.
Interactive Table: Structure-Activity Relationship of N-phenyl Nicotinamide Derivatives
| Compound | Structure | Caspase Activation EC50 (µM) in T47D cells |
| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | R1=H, R2=H, R3=OCH3 | 1.6 |
| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | R1=Cl, R2=H, R3=OC2H5 | 0.24 |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | R1=CH3, R2=H, R3=OC2H5 | 0.082 |
Biophysical Techniques for this compound-Target Binding Characterization (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) – focusing on methodology)
While specific biophysical data for the direct interaction of this compound with its targets is not extensively published, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) represent the gold standard for characterizing such molecular interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between a ligand (such as this compound) and a macromolecule (e.g., a target protein like tubulin or a specific enzyme). The methodology involves titrating the small molecule into a solution containing the target protein while the heat released or absorbed is monitored.
The resulting data provides a comprehensive thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov This level of detail is crucial for understanding the driving forces behind the interaction and for guiding further rational drug design. For a compound like this compound, ITC could be employed to validate its interaction with tubulin, providing quantitative data on the strength and nature of the binding.
Surface Plasmon Resonance (SPR) is another label-free biophysical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the small molecule of interest, such as this compound, is then flowed over the sensor surface.
Binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). researchgate.net SPR is particularly valuable for its ability to provide kinetic information about the binding event, which is complementary to the thermodynamic data obtained from ITC. For a compound like this compound, SPR could be used to study the kinetics of its binding to its target, offering insights into how quickly the complex forms and how long it remains stable.
Advanced Imaging Techniques for this compound Distribution and Action in Pre-clinical Models
Visualizing the distribution and target engagement of a small molecule like this compound in a complex biological environment is a significant challenge in preclinical research. Advanced imaging techniques are essential for providing this spatial and temporal information.
Another powerful approach involves the use of isotopically labeled compounds. For example, the synthesis of nicotinamide labeled with ¹⁵N has been reported for use in hyperpolarized magnetic resonance spectroscopy (MRS). This technique dramatically increases the sensitivity of MRS, allowing for the real-time tracking of metabolic processes in vivo. A similarly labeled this compound could potentially be used to non-invasively monitor its uptake, distribution, and metabolism in preclinical models of cancer.
These advanced imaging techniques, though not yet reported for this specific compound, hold the promise of providing a deeper understanding of the pharmacokinetics and pharmacodynamics of this compound, which would be invaluable for its further development as a potential therapeutic agent.
Future Directions and Therapeutic Potential in N 4 Anilinophenyl Nicotinamide Research
Emerging Research Areas for N-(4-anilinophenyl)nicotinamide and Its Analogs (pre-clinical lead identification)
The search for novel therapeutic agents has led researchers to explore various analogs of nicotinamide (B372718), identifying several preclinical leads with significant bioactivity. These discoveries in related compounds highlight promising research avenues for this compound.
Antifungal and Fungicidal Applications: A significant area of research involves the development of nicotinamide derivatives as potent antifungal agents. nih.gov A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, showing remarkable efficacy against plant pathogens. mdpi.com In greenhouse bioassays against cucumber downy mildew (CDM), several of these compounds displayed higher activity than the commercial fungicide diflumetorim. mdpi.com Notably, compounds 4a and 4f exhibited excellent fungicidal activities, proving more potent than the established fungicide flumorph. mdpi.com Field trials further confirmed the efficacy of compound 4f , suggesting that N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds for developing new fungicides. mdpi.com Similarly, other research has identified nicotinamide analogs like 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) as highly active against Candida albicans with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov Another study synthesized novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, which showed weak to moderate antifungal activities against various fungi, with some compounds showing potential for further optimization. researchgate.netnih.gov
Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Analogs Against Cucumber Downy Mildew (CDM)
| Compound | EC₅₀ (mg/L) | Reference Compound | EC₅₀ (mg/L) |
|---|---|---|---|
| Compound 4a | 4.69 | Flumorph | 7.55 |
| Compound 4f | 1.96 | ||
| - | - | Diflumetorim | 21.44 |
Anticancer Research: The nicotinamide scaffold is also a key component in the design of novel antitumor agents. Researchers have synthesized a series of N-phenylsulfonylnicotinamide derivatives and evaluated them as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase (TK). nih.gov Among these, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (compound 10) demonstrated the most potent inhibitory activity against EGFR TK and showed significant antiproliferative effects on the MCF-7 breast cancer cell line. nih.gov This suggests that modifying the nicotinamide structure can yield potent and selective anticancer compounds, making this compound a candidate for similar investigation. nih.gov
Inhibitory Activity of Compound 10
| Target | IC₅₀ (μM) |
|---|---|
| EGFR TK | 0.09 |
| MCF-7 Cell Line | 0.07 |
Integration of this compound Research with Systems Biology and Network Pharmacology Approaches
To fully elucidate the therapeutic potential of this compound, modern computational approaches are indispensable. Systems biology and network pharmacology offer powerful frameworks for understanding the complex interactions between chemical compounds and biological systems on a larger scale.
Network pharmacology is an approach that integrates drug-target interactions, signaling pathways, and biomarker data to understand the mechanisms of action for therapeutic agents. nih.gov This methodology is particularly well-suited for analyzing the multifaceted effects of traditional Chinese medicines and natural products. nih.govdovepress.com For instance, network pharmacology has been used to identify the primary signaling pathways affected by natural products in the treatment of pulmonary hypertension, including AKT-related pathways and MAPK signaling. nih.gov
By applying a network pharmacology approach to this compound, researchers could:
Predict Biological Targets: Identify potential protein and gene targets by analyzing the compound's structural similarity to known active molecules.
Elucidate Mechanisms: Construct drug-target-disease networks to visualize and hypothesize the signaling pathways through which the compound may exert its effects, such as the PI3K-Akt pathway. dovepress.com
Guide Experimental Design: Prioritize experimental validations based on the most promising predicted interactions.
Systems biology, which often employs multi-omics analyses (genomics, proteomics, metabolomics), provides a holistic view of cellular responses to a drug. A study on nicotinamide (NAM) in triple-negative breast cancer used a systems biology approach to reveal that NAM suppresses tumor growth by decreasing mitochondrial membrane potential and increasing reactive oxygen species (ROS), ultimately leading to apoptosis. nih.gov A similar strategy for this compound could uncover its precise molecular mechanisms and identify biomarkers for its activity.
This compound as a Pre-clinical Lead for Novel Therapeutic Agent Development
The accumulated evidence from research into nicotinamide and its analogs strongly supports the potential of this compound as a pre-clinical lead compound for the development of new therapeutic agents. A lead compound is a chemical starting point for drug optimization. nih.gov The diverse bioactivities observed in its structural relatives—ranging from antifungal to anticancer effects—suggest that the core structure of this compound is a versatile scaffold.
The development process would involve:
Initial Screening: Evaluating this compound against a broad range of biological targets and disease models (e.g., fungal pathogens, cancer cell lines) to identify its primary activities.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand which parts of the molecule are crucial for its biological effect.
Lead Optimization: Enhancing the potency, selectivity, and pharmacokinetic properties of the lead compound through targeted chemical synthesis, guided by computational modeling and in vitro assays. nih.gov
The potent activities of analogs like the antifungal compound 4f (EC₅₀ = 1.96 mg/L) mdpi.com and the anticancer compound 10 (IC₅₀ = 0.07 μM) nih.gov demonstrate that high efficacy can be achieved from a nicotinamide base. Therefore, this compound represents a valuable and promising candidate for further development, with the potential to yield novel and effective therapeutic agents.
Q & A
Q. What are the standard synthetic routes for N-(4-anilinophenyl)nicotinamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the coupling of nicotinoyl chloride derivatives with 4-anilinophenylamine under reflux in aprotic solvents (e.g., dichloromethane or THF). Key steps include:
- Amide bond formation : Controlled addition of coupling agents (e.g., DCC or EDCI) to minimize side reactions.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios are adjusted based on TLC monitoring to maximize yield (reported 60–75% in analogous syntheses) .
Q. Which analytical techniques are critical for confirming the structural integrity of N-(4-anilinophenyl)nicotinamide?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and the amide carbonyl (δ ~165 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak ([M+H]) with <2 ppm error.
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) using SHELXL refinement .
Advanced Research Questions
Q. How can researchers investigate the biological activity of N-(4-anilinophenyl)nicotinamide, particularly its enzyme inhibition potential?
- In vitro assays : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., diguanylate cyclases) at varying concentrations (IC determination).
- Structure-activity relationship (SAR) studies : Modify substituents on the anilinophenyl or nicotinamide moieties and compare inhibitory potency.
- In silico docking : Employ tools like AutoDock Vina to model interactions with enzyme active sites, guided by pharmacophore features (e.g., hydrogen-bond donors/acceptors) .
Q. How should researchers address contradictions in biological activity data across studies?
- Data validation : Replicate assays under standardized conditions (pH, temperature, solvent controls) to exclude artifacts.
- Crystallographic analysis : Resolve ligand-enzyme complexes to confirm binding modes and identify steric/electronic conflicts.
- Meta-analysis : Compare results with structurally related compounds (e.g., N-(4-anilinophenyl)benzamide) to identify conserved activity trends .
Q. What non-biological applications exist for N-(4-anilinophenyl)nicotinamide in materials science?
- Polymer chemistry : The anilinophenyl group enables its use as a monomer in RAFT polymerization for synthesizing stimuli-responsive polymers.
- Nanocomposites : Graft onto silica nanoparticles via methacrylamide linkages to create conductive or self-healing materials.
- Characterization : Monitor polymerization kinetics using GPC and H NMR, ensuring controlled molecular weight distributions (Đ <1.2) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
